REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([O-:3])=[O:2].[CH3:11][C:12]1([CH3:19])[CH2:17][C:16](=[O:18])[O:15][C:13]1=[O:14]>O1CCCC1>[N+:1]([C:4]1[CH:5]=[C:6]([NH:7][C:16](=[O:18])[CH2:17][C:12]([CH3:19])([CH3:11])[C:13]([OH:15])=[O:14])[CH:8]=[CH:9][CH:10]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
25.6 g
|
Type
|
reactant
|
Smiles
|
CC1(C(=O)OC(C1)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature for four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction product was recovered by addition of 500 ml ethyl acetate
|
Type
|
WASH
|
Details
|
followed by three washings with 3% hydrochloric acid and one with distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
rotary evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)NC(CC(C(=O)O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |